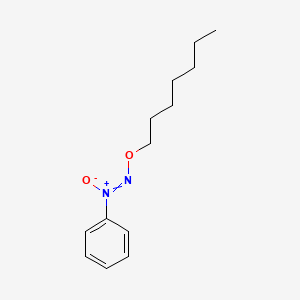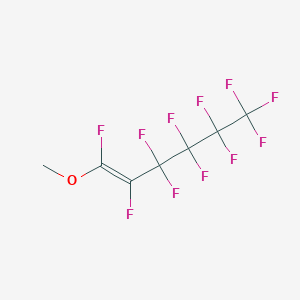
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial applications, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 1-methoxyhex-1-ene using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of specialized fluorinating agents and catalysts can improve yield and selectivity. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of fluorine atoms, the compound is highly electronegative, making it susceptible to nucleophilic attack.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond can be reduced using hydrogenation catalysts to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under mild pressure and temperature.
Major Products
Nucleophilic Substitution: Formation of substituted methoxyhexenes.
Oxidation: Formation of methoxyhexanal or methoxyhexanoic acid.
Reduction: Formation of 1-methoxyhexane.
科学的研究の応用
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorine content, which can be detected using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential as a drug candidate or as a component in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical resistance and low surface energy.
作用機序
The mechanism of action of (1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene depends on its application. In biological systems, its fluorinated structure may interact with specific molecular targets, such as enzymes or receptors, altering their activity. The compound’s high electronegativity and stability can influence molecular pathways by modifying the electronic environment of the target molecules.
類似化合物との比較
Similar Compounds
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-hexene: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
(1E)-1,2,3,3,4,4,5,5,6,6,6-Dodecafluoro-1-methoxyhex-1-ene: Contains an additional fluorine atom, which may enhance its chemical resistance and stability.
Uniqueness
(1E)-1,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-methoxyhex-1-ene is unique due to its combination of a methoxy group and multiple fluorine atoms. This structure imparts a balance of polarity and hydrophobicity, making it versatile for various applications. Its stability and resistance to degradation also make it a valuable compound for long-term applications in harsh environments.
特性
CAS番号 |
62949-64-8 |
|---|---|
分子式 |
C7H3F11O |
分子量 |
312.08 g/mol |
IUPAC名 |
(E)-1,2,3,3,4,4,5,5,6,6,6-undecafluoro-1-methoxyhex-1-ene |
InChI |
InChI=1S/C7H3F11O/c1-19-3(9)2(8)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3/b3-2- |
InChIキー |
AXAYXKXNUQHQFZ-IHWYPQMZSA-N |
異性体SMILES |
CO/C(=C(/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)\F)/F |
正規SMILES |
COC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
![3-Methyl-1H-naphtho[1,2-c]pyran-1-one](/img/structure/B14514392.png)
![Phenol, 2-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-5-methyl-](/img/structure/B14514399.png)

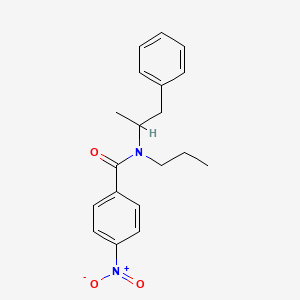
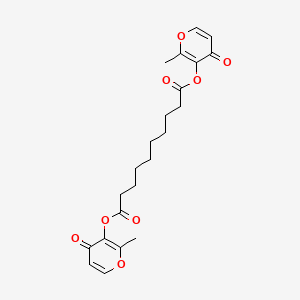
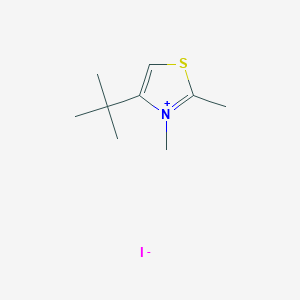
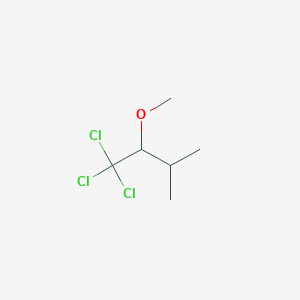
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
